molecular formula C21H35F6N3P2Ru B1446357 Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate CAS No. 930601-66-4

Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate

Cat. No. B1446357
M. Wt: 606.5 g/mol
InChI Key: XHAIYVPZBQIYKW-UHFFFAOYSA-N
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Description

“Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate” is a chemical compound with the molecular formula C21H35F6N3P2Ru . It is also known as an “Alkene Zipper Catalyst” and is used for alkene isomerization .


Molecular Structure Analysis

The molecular structure of this compound includes a ruthenium (II) center coordinated to a cyclopentadienyl ligand, a di-i-propylphosphino group, a t-butyl group, and a 1-methyl-1H-imidazole group . The compound also includes an acetonitrile group and a hexafluorophosphate counterion .


Chemical Reactions Analysis

This compound is known as a “Zipper” catalyst for alkene isomerization . It can move double bonds over up to 30 positions . Selective isomerization over one position is also possible .


Physical And Chemical Properties Analysis

The compound is an orange solid . It has a molecular weight of 606.54 g/mol . It is air sensitive and should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Complex Synthesis and Structural Insights

The synthesis of ruthenium(II) complexes incorporating acetonitrile and various ligands has been explored for their unique properties and potential applications in catalysis and materials science. One such example involves the synthesis of a hybrid complex featuring a tridentate triazine-based ligand and a bidentate carbene-based poly­pyridine ligand. This complex exhibits a distorted octahedral geometry, with acetonitrile completing the coordination sphere due to steric strain from the ligands, highlighting the structural versatility of ruthenium complexes for various applications (Medlycott, Schaper, & Hanan, 2005).

Catalytic Applications

Ruthenium complexes featuring cyclopentadienyl and acetonitrile ligands have demonstrated significant potential in catalytic applications. For instance, (cyclopentadienyl)tris(acetonitrile)ruthenium hexafluorophosphate has been used to catalyze the regio- and enantioselective decarboxylative allylic rearrangement of allyl aryl carbonates, achieving good levels of selectivity. Such complexes have been applied in the synthesis of allylic ethers with retained configuration, showcasing their utility in organic synthesis and potential for industrial applications (Austeri, Linder, & Lacour, 2010).

Solvent-Dependent Properties

The solvent environment can significantly influence the properties of ruthenium complexes. Studies have shown that the emission properties of certain ruthenium(II) complexes are highly dependent on the solvent, with acetonitrile solutions exhibiting different behaviors compared to aqueous solutions. This solvent-dependent behavior is crucial for designing luminescent materials and sensors, where the environmental conditions can be tuned to achieve desired optical properties (Sathyaraj & Nair, 2013).

Renewable Energy and Environmental Applications

Ruthenium complexes with acetonitrile ligands have been explored for their potential in renewable energy applications and environmental remediation. For example, cyclopentadienyl and pentamethylcyclopentadienyl ruthenium complexes have been investigated as catalysts for the hydrogenation of aldehydes and ketones, as well as for the deoxygenation of glycerol and other polyols. These processes are relevant for the production of biofuels and chemicals from renewable resources, highlighting the role of ruthenium complexes in sustainable chemistry (Thibault, DiMondo, Jennings, Abdelnur, Eberlin, & Schlaf, 2011).

Safety And Hazards

The compound is labeled with the signal word "Warning" . Precautionary statements include P501 (Dispose of contents/container to…), P270 (Do not eat, drink or smoke when using this product), P264 (Wash … thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water/…), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor/…/if you feel unwell. Rinse mouth) .

properties

InChI

InChI=1S/C14H27N2P.C5H5.C2H3N.F6P.Ru/c1-10(2)17(11(3)4)13-15-12(9-16(13)8)14(5,6)7;1-2-4-5-3-1;1-2-3;1-7(2,3,4,5)6;/h9-11H,1-8H3;1-5H;1H3;;/q;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAIYVPZBQIYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC(C)P(C1=NC(=CN1C)C(C)(C)C)C(C)C.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35F6N3P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate

CAS RN

930601-66-4
Record name ACETONITRILE(CYCLOPENTADIENYL)[2-(DI-I-PROPYLPHOSPHINO)-4-(T-BUTYL)-1-METHYL-1H-IMIDAZOLE] RUTHENIUM(II) HEXAFLUOROPHOSPHATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate
Reactant of Route 2
Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate
Reactant of Route 3
Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate
Reactant of Route 4
Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate
Reactant of Route 5
Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate
Reactant of Route 6
Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate

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